A Technical Guide to 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide (CAS 343564-56-7): Synthesis, Application, and Experimental Protocols
A Technical Guide to 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide (CAS 343564-56-7): Synthesis, Application, and Experimental Protocols
Section 1: Introduction and Strategic Significance
4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide, registered under CAS Number 343564-56-7, is a highly functionalized aromatic compound of significant interest to the fields of medicinal chemistry and advanced organic synthesis. As a "Weinreb-Nahm amide," its true value lies not in its direct biological activity, but in its role as a superior acylating agent and a pivotal synthetic intermediate.[1][2]
The N-methoxy-N-methylamide functionality, developed by Steven M. Weinreb and Steven Nahm, provides a robust solution to a classic problem in organic synthesis: the over-addition of organometallic reagents to carboxylic acid derivatives.[3][4] When organolithium or Grignard reagents react with this amide, they form a stable, metal-chelated tetrahedral intermediate.[3][4] This intermediate resists further nucleophilic attack and collapses to the desired ketone only upon aqueous workup. This controlled reactivity prevents the formation of tertiary alcohol byproducts, ensuring high yields and purity of the target ketone, making it an indispensable tool for drug development professionals.[2][4]
This guide provides an in-depth examination of the compound's properties, a detailed protocol for its synthesis, its primary application in ketone formation, and essential safety guidelines for its handling.
Section 2: Physicochemical Properties
The compound's structure, featuring a bromine atom for cross-coupling reactions and a fluorine atom for modulating electronic properties, makes it a versatile building block.[1] Key physicochemical data are summarized below.
| Property | Value | Source |
| CAS Number | 343564-56-7 | [5] |
| Molecular Formula | C₉H₉BrFNO₂ | [5] |
| Molecular Weight | 262.08 g/mol | [5] |
| Exact Mass | 260.98007 Da | [5] |
| Topological Polar Surface Area | 29.5 Ų | [5] |
| Rotatable Bond Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Complexity | 215 | [5] |
| Classification | Organic Building Block, Amide, Bromide | [1] |
Section 3: Synthesis of 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide
Synthesis Principle
The most direct and reliable synthesis of a Weinreb amide involves the nucleophilic acyl substitution of an activated carboxylic acid derivative—typically an acyl chloride—with N,O-dimethylhydroxylamine. The reaction is performed in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid byproduct. This method is efficient and widely applicable for producing various Weinreb amides.[4][6]
Synthesis Pathway Diagram
Caption: Synthesis of the target Weinreb amide from its corresponding carboxylic acid.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Weinreb amide synthesis.[6]
Materials & Equipment:
-
4-Bromo-3-fluorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride (CAS 6638-79-5)[7]
-
Pyridine, anhydrous
-
Dichloromethane (DCM) or Chloroform, anhydrous
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Standard glassware for aqueous workup and extraction
-
Rotary evaporator
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).
-
Dissolution: Add anhydrous dichloromethane and cool the resulting slurry to 0 °C using an ice bath.
-
Base Addition: Slowly add anhydrous pyridine (2.2 equivalents) to the stirred slurry. Maintain the temperature at 0 °C.
-
Acyl Chloride Addition: Dissolve 4-bromo-3-fluorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains at or below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide.
Section 4: Core Application - Controlled Synthesis of Ketones
Mechanistic Principle
The primary utility of 4-bromo-3-fluoro-N-methoxy-N-methyl-benzamide is its conversion to ketones via reaction with organometallic reagents. A specific, documented application is its reaction with methylmagnesium chloride to produce 4-bromo-3-fluoroacetophenone.[8] The N-methoxy group chelates the metal ion (e.g., Mg²⁺) of the intermediate, stabilizing it and preventing the addition of a second equivalent of the Grignard reagent. This chelated complex is stable at low temperatures and only breaks down during aqueous workup to yield the ketone.[3]
Ketone Synthesis Workflow Diagram
Caption: Reaction workflow for the synthesis of a ketone from the Weinreb amide.
Detailed Experimental Protocol for 4-Bromo-3-fluoroacetophenone
This protocol is based on a procedure described in patent literature.[8]
Materials & Equipment:
-
4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide (58.5 g, 0.223 mol)
-
Methylmagnesium chloride (3.0 M solution in THF, 125 mL, 0.38 mol)
-
Tetrahydrofuran (THF), anhydrous (500 mL)
-
Saturated ammonium chloride (NH₄Cl) solution, pre-cooled
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Large round-bottom flask, addition funnel, magnetic stirrer
-
Ice bath
Procedure:
-
Setup: In a large, dry round-bottom flask under an inert atmosphere, dissolve 4-bromo-3-fluoro-N-methoxy-N-methyl-benzamide (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Grignard Addition: Add the methylmagnesium chloride solution (1.7 eq) slowly via an addition funnel to the stirred solution, maintaining the internal temperature at 0 °C.
-
Reaction: Stir the reaction mixture continuously at 0 °C for 1 hour.
-
Quenching: Upon reaction completion, carefully quench the reaction by slowly adding pre-cooled saturated ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous phase three times with ethyl acetate.[8]
-
Washing: Combine all organic phases and wash with saturated brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product, 4-bromo-3-fluoroacetophenone. The reported yield for this procedure is approximately 99%, and the product is often of sufficient purity for subsequent steps without further purification.[8]
Section 5: Safety and Handling
While specific GHS hazard data for 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide is not widely published, data from structurally similar compounds (e.g., other substituted benzamides) should be used to inform handling procedures.[5][9][10]
| Hazard Aspect | Recommendation | Supporting References |
| GHS Pictogram | GHS07 (Exclamation Mark) | [9][11] |
| Signal Word | Warning | [9][10] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [9][10][12] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. | [9][10][13][14] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. | [9][13][14] |
| Storage | Store in a cool, dry, well-ventilated place. Keep the container tightly closed.[10][12] | |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][10]Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[9][10]Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[9][10] |
Section 6: Conclusion
4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide stands as a testament to the power of rational chemical design. Its identity as a Weinreb amide allows it to function as a highly reliable and efficient precursor for the synthesis of complex ketones, circumventing common side reactions that plague other acylating agents. This control and predictability make it an exceptionally valuable building block for researchers and scientists in the pharmaceutical and fine chemical industries, enabling the streamlined construction of novel molecular architectures.
Section 7: References
-
Castedo, I., et al. (n.d.). and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. Supporting Information.
-
Chemsrc. (n.d.). 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
Li, Y., et al. (2020). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC - NIH. Retrieved from [Link]
-
Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, 22(39), 3815-3818.
-
Pharmaffiliates. (n.d.). N-Benzyl 4-bromo-3-methylbenzamide. Retrieved from [Link]
-
Active Biopharma Corp. (n.d.). 4-Bromo-2-fluoro-n-methoxy-n-methylbenzamide. Retrieved from [Link]
Sources
- 1. 343564-56-7|4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Fluoro-N-methoxy-N-methylbenzamide | 116332-54-8 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 3-FLUORO-4-BROMO-ACETOPHENONE | 304445-49-6 [chemicalbook.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. 4-Bromo-N-methylbenzamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. biosynth.com [biosynth.com]
- 13. 4-bromo-2-fluoro-N-methoxy-N-methylbenzamide 97% | CAS: 801303-33-3 | AChemBlock [achemblock.com]
- 14. chemicalbook.com [chemicalbook.com]
